molecular formula C10H21ClN2O B1416768 N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1173047-58-9

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1416768
CAS No.: 1173047-58-9
M. Wt: 220.74 g/mol
InChI Key: AXWKONPCNUNHFR-UHFFFAOYSA-N
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Scientific Research Applications

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action for N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound often depends on its intended use, which in this case is not specified .

Future Directions

The future directions for the use and study of N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride are not specified in the search results. As a research chemical, its future applications will likely depend on the outcomes of ongoing and future research studies .

Preparation Methods

The synthesis of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of piperidine with isopropylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

  • N-methylpiperidine-4-carboxamide
  • N-isopropylpiperidine-4-carboxamide
  • N-methylpiperidine-4-carboxylic acid

These compounds share similar structural features but may have different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and functionality .

Properties

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWKONPCNUNHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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